5-Bromo-2-chloro-1,3-thiazole-4-carboxamide

Catalog No.
S13756971
CAS No.
M.F
C4H2BrClN2OS
M. Wt
241.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-1,3-thiazole-4-carboxamide

Product Name

5-Bromo-2-chloro-1,3-thiazole-4-carboxamide

IUPAC Name

5-bromo-2-chloro-1,3-thiazole-4-carboxamide

Molecular Formula

C4H2BrClN2OS

Molecular Weight

241.49 g/mol

InChI

InChI=1S/C4H2BrClN2OS/c5-2-1(3(7)9)8-4(6)10-2/h(H2,7,9)

InChI Key

FKIKCXPJRJQIFV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Cl)Br)C(=O)N

5-Bromo-2-chloro-1,3-thiazole-4-carboxamide is a heterocyclic compound characterized by its thiazole ring structure, which incorporates both bromine and chlorine substituents. Its molecular formula is C4H2BrClN2OSC_4H_2BrClN_2OS, and it has a molecular weight of 241.49 g/mol. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

, including:

  • Substitution Reactions: The bromine and chlorine atoms can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide and thiourea.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, leading to different thiazole derivatives.

The products formed depend on the specific reagents and conditions used. For instance, substitution reactions can yield compounds with varied functional groups that alter their properties and activities.

Research indicates that 5-Bromo-2-chloro-1,3-thiazole-4-carboxamide exhibits significant biological activities, particularly antimicrobial and antifungal properties. These activities are attributed to its structural features that allow interaction with biological targets such as enzymes and receptors. The compound has been explored for its potential in drug development due to its ability to inhibit certain cellular pathways, which is crucial in combating various diseases .

The synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxamide typically involves:

  • Bromination: Starting from a thiazole derivative, bromination is performed using bromine in a suitable solvent.
  • Chlorination: The resulting brominated compound is then chlorinated using agents like thionyl chloride.
  • Formation of Carboxamide: The final step involves introducing the carboxamide group through reaction with an amine source under acidic or basic conditions.

These methods can be optimized for yield and purity to meet industrial standards .

5-Bromo-2-chloro-1,3-thiazole-4-carboxamide finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives with potential therapeutic effects.
  • Agriculture: The compound is utilized in the production of biocides and fungicides due to its antifungal properties.
  • Dyes and Pigments: It can also be employed in the synthesis of dyes owing to its unique structural characteristics.

Studies on the interactions of 5-Bromo-2-chloro-1,3-thiazole-4-carboxamide indicate that it binds effectively to specific molecular targets within biological systems. This interaction often leads to inhibition or modulation of enzymatic activity, which is critical for its antimicrobial effects. The mechanism of action typically involves hydrophobic interactions along with hydrogen bonding with target proteins .

Several compounds share structural similarities with 5-Bromo-2-chloro-1,3-thiazole-4-carboxamide. These include:

Compound NameStructural FeaturesUnique Aspects
2-Chlorothiazole-4-carboxylic acidThiazole ring with a carboxylic acid groupLacks halogen substitution at position 5
5-Bromo-2-chlorothiazoleSimilar thiazole structure but without carboxamideOnly contains halogen substituents
2-Bromo-4-methylthiazole-5-carboxylic acidMethyl substitution at position 4Different substitution pattern affecting reactivity
5-Chloro-2-bromothiazoleHalogenated thiazole without carboxamideSimilar halogen presence but different reactivity

The uniqueness of 5-Bromo-2-chloro-1,3-thiazole-4-carboxamide lies in the combination of both bromine and chlorine substituents along with the carboxamide group. This specific arrangement enhances its reactivity and potential biological activity compared to other thiazole derivatives .

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

239.87597 g/mol

Monoisotopic Mass

239.87597 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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